HPI-1 Hydrate: A Technical Guide to a Downstream Hedgehog Pathway Inhibitor
HPI-1 Hydrate: A Technical Guide to a Downstream Hedgehog Pathway Inhibitor
This guide provides an in-depth technical overview of HPI-1 hydrate, a potent and specific small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, experimental applications, and practical considerations for utilizing HPI-1 in a laboratory setting.
The Hedgehog Signaling Pathway: A Critical Regulator
The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction network essential for embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] Dysregulation and aberrant activation of this pathway are strongly implicated in the formation and progression of numerous cancers, including medulloblastoma and basal cell carcinoma.[3][4]
The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the transmembrane receptor Patched1 (PTCH1).[5] In the absence of a ligand, PTCH1 actively represses the G protein-coupled receptor-like protein Smoothened (SMO).[5] Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active and accumulate within the primary cilium. This triggers a complex downstream cascade culminating in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[1] Activated GLI proteins translocate to the nucleus to regulate the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.[4]
Most early-generation Hh pathway inhibitors, such as cyclopamine and the FDA-approved drug vismodegib, function by directly targeting and inhibiting SMO.[4][6] However, clinical resistance can emerge through mutations in SMO or via non-canonical activation of GLI proteins downstream of SMO.[2] This has driven the development of inhibitors that target the terminal effectors of the pathway, the GLI transcription factors.
HPI-1 Hydrate: A Downstream GLI Inhibitor
Hedgehog Pathway Inhibitor 1 (HPI-1) was identified in a high-throughput screen for small molecules capable of blocking Hh signaling downstream of SMO.[1][7] It represents a critical class of research tools that can inhibit the pathway even in contexts where SMO-targeted drugs are ineffective. HPI-1 acts at the level of the GLI transcription factors, making it invaluable for studying SMO-independent pathway activation and overcoming drug resistance mechanisms.[1][8]
Chemical and Physical Properties
HPI-1 is typically supplied as a hydrate, meaning water molecules are incorporated into its crystalline structure. This is a common form for many chemical compounds and can influence properties like solubility and stability.[9][10] Researchers should always refer to the lot-specific Certificate of Analysis for precise molecular weight calculations, as the degree of hydration can vary.
| Property | Value | Source |
| Chemical Name | 2-Methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate;hydrate | [5] |
| Molecular Formula | C₂₇H₂₉NO₆ · xH₂O | [8] |
| Molecular Weight | 463.52 g/mol (anhydrous basis) | [5] |
| Appearance | Crystalline solid | [11] |
| Purity | ≥95% (HPLC) | [12] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | [12] |
| Storage | Store powder desiccated at 2-8°C. | [5] |
Mechanism of Action
The primary mechanism of HPI-1 is the inhibition of GLI-mediated transcription. Crucially, it acts downstream of both SMO and the key negative regulator, Suppressor of Fused (SUFU).[1][7] This was established in the foundational study by Hyman et al., which demonstrated that HPI-1 can suppress Hh pathway activation induced by the loss of SUFU or by the direct overexpression of GLI1 and GLI2.[1]
This mode of action strongly suggests that HPI-1 does not target SMO but rather interferes with events critical for GLI activator function. The precise molecular target is believed to be a post-translational modification of the GLI proteins or the interaction between GLI and an essential co-factor required for transcriptional activation.[1][8] This makes HPI-1 an effective inhibitor against oncogenic forms of SMO (e.g., SMOM2) that are resistant to direct SMO antagonists.[8]
Quantitative Data: Potency and Cellular Activity
The potency of HPI-1 has been characterized in various cell-based assays, most commonly using the Shh-LIGHT2 cell line, which contains a stably integrated GLI-responsive firefly luciferase reporter.[12][13]
| Assay Condition / Cell Line | IC₅₀ Value | Description | Source |
| Shh-induced Hh activation (Shh-LIGHT2 cells) | 1.5 µM | Inhibition of pathway activation by Sonic Hedgehog ligand. | [8] |
| SAG-induced Hh activation (Shh-LIGHT2 cells) | 1.5 µM | Inhibition of pathway activation by the SMO agonist SAG. | [12] |
| Gli1-induced Hh activation (Shh-LIGHT2 cells) | 6 µM | Direct inhibition of overexpressed GLI1 activity. | [12] |
| Gli2-induced Hh activation (Shh-LIGHT2 cells) | 4 µM | Direct inhibition of overexpressed GLI2 activity. | [12] |
| Oncogenic SMO (SmoM2-LIGHT cells) | 2.5 µM | Inhibition of pathway activation by a drug-resistant SMO mutant. | [12] |
| MDA-MB-231 Proliferation | Growth Reduction | Reduces the growth of this triple-negative breast cancer cell line. | [8][14] |
| Cerebellar Granule Neuron Precursors (CGNPs) | Proliferation Inhibition | Inhibits proliferation driven by oncogenic SMO. | [6][8] |
Experimental Protocols
Workflow for Assessing HPI-1 Activity using a Gli-Luciferase Reporter Assay
The most common method to quantify Hh pathway inhibition by HPI-1 is a dual-luciferase reporter assay using a cell line engineered to express firefly luciferase under the control of a GLI-responsive promoter (e.g., NIH/3T3-Gli or Shh-LIGHT2 cells).[7][12][15] A second luciferase, such as Renilla, is constitutively expressed to normalize for cell viability and transfection efficiency.
Detailed Step-by-Step Methodology
This protocol is adapted for a 96-well format using a Gli-responsive NIH/3T3 reporter cell line.[1][15]
Materials:
-
Gli Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #79652 or similar)[15]
-
Growth Medium: DMEM, 10% Calf Serum, 1% Pen/Strep
-
Assay Medium: Opti-MEM, 0.5% Calf Serum, 1% Pen/Strep[15]
-
HPI-1 Hydrate (powder)
-
Anhydrous DMSO
-
Hh Pathway Agonist: e.g., Recombinant mouse Shh protein or Smoothened Agonist (SAG)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega #E1910)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Preparation of HPI-1 Stock Solution:
-
Prepare a 10 mM stock solution of HPI-1 hydrate in anhydrous DMSO. Based on the anhydrous molecular weight of 463.52, this is 4.64 mg per 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
-
-
Day 1: Cell Seeding:
-
Harvest log-phase Gli-reporter NIH/3T3 cells.
-
Seed 25,000 cells in 100 µL of Growth Medium into each well of a white, clear-bottom 96-well plate.[15]
-
Include wells without cells for background luminescence measurement.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator until cells are confluent. Confluency is critical for optimal Hh response.[1]
-
-
Day 2: Compound Treatment and Pathway Activation:
-
Carefully remove the Growth Medium. NIH/3T3 cells can detach easily when confluent, so use a multichannel pipette rather than aspiration.[1][8]
-
Prepare serial dilutions of HPI-1 in Assay Medium. A typical final concentration range to test would be 0.1 µM to 30 µM. Remember to prepare these at 2x the final concentration.
-
Add 50 µL of the 2x HPI-1 dilutions to the appropriate wells.
-
To control wells (positive and negative controls), add 50 µL of Assay Medium containing the same final concentration of DMSO (typically ≤0.5%).[1]
-
Prepare the Hh agonist in Assay Medium at 2x the final desired concentration (e.g., 2 µg/mL for a 1 µg/mL final concentration of mShh).[1]
-
Add 50 µL of the 2x agonist solution to all wells except the "unstimulated" negative control wells.
-
To the negative control wells, add 50 µL of Assay Medium.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 24-30 hours at 37°C in a 5% CO₂ incubator.[1][15]
-
-
Day 3: Luminescence Reading:
-
Equilibrate the plate and the Dual-Luciferase Assay reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Glo® or similar system). This typically involves:
-
Adding 75-100 µL of the first reagent (which lyses cells and contains the firefly luciferase substrate).
-
Incubating for 10 minutes.
-
Measuring firefly luminescence (Signal A).
-
Adding 75-100 µL of the second reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate).
-
Incubating for 10 minutes.
-
Measuring Renilla luminescence (Signal B).
-
-
-
Data Analysis:
-
For each well, calculate the normalized response by dividing the firefly luminescence by the Renilla luminescence (Signal A / Signal B).
-
Subtract the background signal from the cell-free control wells.
-
Plot the normalized response against the logarithm of HPI-1 concentration.
-
Use a non-linear regression (four-parameter variable slope) to fit the curve and determine the IC₅₀ value.
-
Practical Considerations for Researchers
-
Hydrate Nature: As HPI-1 is a hydrate, it is hygroscopic. The powder should be stored under desiccated conditions to maintain its integrity.[5][9] When preparing stock solutions, use anhydrous DMSO to prevent the introduction of additional water, which could affect solubility and long-term stability.[16][17]
-
Stock Solution Stability: DMSO stock solutions of HPI-1 should be aliquoted and stored at -20°C or -80°C. While many compounds are stable for months under these conditions, it is best practice to avoid more than 5-6 freeze-thaw cycles.[11][17] If a solution stored at -20°C is over a month old, its efficacy should be re-verified.[11]
-
Aqueous Solubility: HPI-1 has poor aqueous solubility.[18] When diluting from a DMSO stock into aqueous assay medium, ensure the final DMSO concentration remains low (typically <0.5%) to avoid both cell toxicity and compound precipitation. It is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.
Conclusion
HPI-1 hydrate is a pivotal research tool for investigating the Hedgehog signaling pathway. Its mechanism of action, targeting the downstream GLI transcription factors, provides a critical advantage for studying pathway activation independently of SMO and for addressing mechanisms of clinical resistance to SMO-targeted therapies. By understanding its chemical properties, employing robust experimental protocols, and adhering to proper handling procedures, researchers can effectively leverage HPI-1 to dissect the complexities of Hedgehog signaling in both normal development and disease.
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Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132-7. [Link][7]
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BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Product Datasheet. Retrieved from [Link][1]
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Tremblay, M. R., et al. (2009). Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926). Journal of Medicinal Chemistry, 52(14), 4400-18. [Link][15]
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Jones, S., et al. (2012). Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity. PLoS One, 7(7), e40476. [Link][19]
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Jakobs, P., et al. (2017). Hedgehog Pathway Activation Requires Coreceptor-Catalyzed, Lipid-Dependent Relay of the Sonic Hedgehog Ligand. Cell Reports, 20(13), 3019-3032. [Link][21]
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Lukoseviciute, M., et al. (2024). Enhancing targeted therapy by combining PI3K and AKT inhibitors with or without cisplatin or vincristine in medulloblastoma cell. Biomedicine & Pharmacotherapy, 180, 117500. [Link][22]
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PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. BioAssay Record AID 1480209. [Link]
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Gialmanidis, I. P., et al. (2022). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. International Journal of Molecular Sciences, 23(3), 1695. [Link][2]
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Infante, P., et al. (2021). Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma. Frontiers in Pediatrics, 9, 664951. [Link][18]
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Gutzmer, R., et al. (2019). Hedgehog Pathway Inhibition for the Treatment of Basal Cell Carcinoma. American Journal of Clinical Dermatology, 20(5), 645-655. [Link][3]
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Lee, Y., et al. (2014). In Vitro and In Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models. Journal of Health Care for the Poor and Underserved, 25(1 Suppl), 123-132. [Link][23]
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Rudin, C. M., et al. (2009). Treatment of Medulloblastoma with Hedgehog Pathway Inhibitor GDC-0449. New England Journal of Medicine, 361(12), 1173-1178. [Link][4]
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European Collection of Authenticated Cell Cultures. (n.d.). Cell line profile: MDA-MB-231. Retrieved from [Link][14]
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Chazallon, B. (2014). EXPERIMENTAL AND THEORETICAL INVESTIGATION OF STRONG ACID HYDRATES. HAL Open Science. [Link][9]
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Bozorgian, A., et al. (2021). A Review of Kinetics of Hydrate Formation and the Mechanism of Effect of the Inhibitors on it. International Journal of New Chemistry, 8(1), 41-58. [Link][10]
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